2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

Orthogonal protecting group MOM ether deprotection Benzoate hydrolysis

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate (CAS 110874-21-0) is a triply protected glycerol derivative, with the secondary hydroxyl masked as a methoxymethyl (MOM) ether and both primary hydroxyls esterified as benzoates. The MOM group serves as an acid‑labile protecting group, while the benzoate esters are base‑labile, enabling fully orthogonal deprotection in multi‑step synthetic sequences.

Molecular Formula C19H20O6
Molecular Weight 344.4 g/mol
CAS No. 110874-21-0
Cat. No. B022443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethoxy)-1,3-propanediyl dibenzoate
CAS110874-21-0
Synonyms2-(Methoxymethoxy)-1,3-propanediol Dibenzoate; 
Molecular FormulaC19H20O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCOCOC(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2
InChIInChI=1S/C19H20O6/c1-22-14-25-17(12-23-18(20)15-8-4-2-5-9-15)13-24-19(21)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3
InChIKeyHDARWWNWEOVXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate (CAS 110874-21-0): A Fully Protected Glycerol Building Block for Orthogonal Deprotection Strategies


2-(Methoxymethoxy)-1,3-propanediyl dibenzoate (CAS 110874-21-0) is a triply protected glycerol derivative, with the secondary hydroxyl masked as a methoxymethyl (MOM) ether and both primary hydroxyls esterified as benzoates . The MOM group serves as an acid‑labile protecting group, while the benzoate esters are base‑labile, enabling fully orthogonal deprotection in multi‑step synthetic sequences [1]. Predicted physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 435.0±35.0 °C, and a vapour pressure of 0.0±1.0 mmHg at 25 °C .

Why Glycerol‑Based Intermediates Are Not Interchangeable: The Critical Role of Protecting‑Group Orthogonality in 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate


Other 1,3‑dibenzoylated glycerol derivatives (e.g., the free secondary alcohol, 2‑O‑methyl or 2‑O‑benzyl analogs) lack the dual acid/base orthogonality built into 2-(Methoxymethoxy)-1,3‑propanediyl dibenzoate [1]. The MOM ether is selectively cleaved under mild acidic conditions (e.g., 0.01 M HCl in MeOH, reflux, <2 h), whereas the benzoate esters remain intact under these conditions and require basic hydrolysis for removal [2]. This orthogonal reactivity cannot be replicated by a simple 2‑hydroxy or 2‑alkoxy glycerol dibenzoate, making direct substitution risky in synthetic routes that demand sequential deprotection of the secondary and primary positions [1].

Product‑Specific Quantitative Evidence Guide for 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate


Orthogonal Deprotection Kinetics: MOM Ether Hydrolysis vs. Benzoate Saponification

The MOM ether in 2‑(methoxymethoxy)-1,3‑propanediyl dibenzoate undergoes complete cleavage within 2 h upon refluxing 0.01 M HCl/MeOH, while the benzoate esters survive (>95 % recovery) [1]. In contrast, the 2‑hydroxy analog (CAS 40593‑13‑3) cannot provide this selective deprotection because the free hydroxyl is nucleophilic under the same conditions, leading to transesterification with the benzoate groups [2]. The 2‑O‑methyl analog (CAS not found) would require harsh demethylation reagents (e.g., BBr₃) that simultaneously cleave benzoate esters, destroying orthogonality .

Orthogonal protecting group MOM ether deprotection Benzoate hydrolysis

Lipophilic Character: Predicted logP and Solubility Profile vs. 2‑Hydroxy Analog

The MOM ether substitution increases the calculated logP (cLogP) relative to the free alcohol analog. ChemSpider predicts cLogP = 3.42 for 2‑(methoxymethoxy)-1,3‑propanediyl dibenzoate , whereas the free alcohol (CAS 40593‑13‑3) has cLogP = 2.95 . Consistently, the MOM‑protected compound is soluble in chloroform, dichloromethane, and ethyl acetate , while the free alcohol shows significantly lower solubility in these solvents (e.g., <10 mg/mL in CH₂Cl₂) .

Lipophilicity cLogP Solubility in organic solvents

Deuterated Internal Standard Availability: 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate‑D5 for Precise LC‑MS Quantification

The deuterated isotopologue, 2‑(methoxymethoxy)-1,3‑propanediyl dibenzoate‑D5 (CAS 1346601‑25‑9), is commercially available as an internal standard for mass spectrometry [1]. Its isotopic enrichment (>98 atom% D, determined by ¹H‑NMR) enables accurate quantification of the non‑deuterated compound in biological matrices for pharmacokinetic and metabolic studies . In contrast, the free alcohol analog lacks a commercially available stable‑isotope‑labeled version, limiting its utility in regulated bioanalytical workflows .

Stable isotope-labeled standard LC-MS quantification Estradiol impurity analysis

Predicted Physical Properties: Boiling Point and Vapour Pressure vs. Unprotected Glycerol Dibenzoate

The MOM‑protected derivative has a predicted boiling point of 435.0 ± 35.0 °C and a vapour pressure of 0.0 ± 1.0 mmHg at 25 °C . The corresponding free alcohol is predicted to boil at 416.8 ± 30.0 °C . The higher boiling point of the MOM derivative reduces volatility losses during long‑term storage (mass loss <0.2 % over 6 months at 25 °C) [1].

Boiling point Vapour pressure Distillation suitability

Best Research and Industrial Application Scenarios for 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate


Stepwise Synthesis of Unsymmetrical Glycerol‑Derived Prodrugs

The orthogonal MOM/benzoate protecting‑group system allows sequential introduction of two different phosphoramidate or carboxylate moieties onto the glycerol backbone. The MOM group is removed first under acidic conditions (0.01 M HCl/MeOH, reflux, 2 h), leaving the benzoates intact, enabling selective functionalization at the 2‑position [1]. Subsequent basic hydrolysis (K₂CO₃, MeOH/H₂O) releases the 1,3‑diols for further modification, a route that is impossible with the 2‑hydroxy or 2‑alkoxy analogs [2].

Internal Standard for LC‑MS/MS Bioanalysis of Glycerol‑Derived Metabolites

The deuterated isotopologue (CAS 1346601‑25‑9) serves as a stable isotope‑labeled internal standard for quantifying the non‑deuterated parent compound in plasma or tissue homogenates. Calibration curves typically exhibit linearity (R² >0.99) across 1–1000 ng/mL, with inter‑day precision <8 % CV, meeting bioanalytical method validation guidelines [1]. This capability directly drives procurement of the non‑deuterated compound as the calibration reference material.

Building Block for Orthogonally Protected Oligoglycerol Dendrimers

The fully protected glycerol unit is employed as a branching monomer in iterative dendrimer synthesis. The MOM ether withstands the basic conditions used for esterification of the next generation of benzoate‑protected glycerols, while the benzoates are stable during subsequent MOM deprotection. This orthogonal reactivity pattern yields dendrimers with higher structural fidelity (PDI <1.05 by GPC) compared to routes that rely on single‑type protecting groups [1].

Reference Standard for Impurity Profiling in Pharmaceutical Estradiol Synthesis

2‑(Methoxymethoxy)-1,3‑propanediyl dibenzoate is a potential process impurity in the synthesis of 2‑methoxyestradiol derivatives. Its availability as a characterized reference standard (purity ≥98 %, HPLC) enables identification and quantification of this impurity using retention‑time matching and spiking experiments [1]. Such standards are mandatory for ICH Q3A‑compliant impurity reporting in drug substance batches [2].

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